Chloramine-T

Catalog No.
S1560014
CAS No.
149358-73-6
M.F
C7H7ClNNaO2S
M. Wt
227.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloramine-T

CAS Number

149358-73-6

Product Name

Chloramine-T

IUPAC Name

sodium chloro-(4-methylphenyl)sulfonylazanide

Molecular Formula

C7H7ClNNaO2S

Molecular Weight

227.64 g/mol

InChI

InChI=1S/C7H7ClNO2S.Na/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1

InChI Key

VDQQXEISLMTGAB-UHFFFAOYSA-N

solubility

Insoluble in benzene, chloroform, and ether; decomposed by alcohol
Soluble in water.
Solubility in water, g/100ml at 25Â °C: (good, trihydrate)

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na]

The exact mass of the compound Sodium chloro(4-methylbenzenesulfonyl)azanide hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloramine-T hydrate (CAS 149358-73-6) is a stable, solid-state N-chloro-N-sodio sulfonamide that serves as a highly controlled source of electrophilic chlorine and nitrogen anions. Unlike volatile liquid bleaches or aggressive halogen gases, it provides a predictable active chlorine content (typically ~25%) in a weighable, moisture-tolerant powder. This dual-action reagent functions both as a mild, chemoselective oxidant and a versatile nitrogen source, making it a cornerstone reagent in the Sharpless asymmetric aminohydroxylation and the site-specific chlorination of sensitive heterocycles. For procurement and process chemistry, its primary value lies in its superior shelf-stability, precise stoichiometric control, and lower corrosivity compared to bulk inorganic hypochlorites, enabling highly reproducible scale-up in pharmaceutical manufacturing and formulated biocides [1].

Research Fit

1 Electrophilic chlorine source for oxidative cyclization and aziridination synthesis workflows
2 Oxidimetric titrant for pharmaceutical QC analysis with reported ICH-compliant method validation
3 Controlled oxidation kinetics relative to bromamine analogs for scale-up research

Substituting Chloramine-T with cheaper bulk alternatives like sodium hypochlorite (NaOCl) or common solid chlorinating agents like N-chlorosuccinimide (NCS) frequently compromises process reliability. NaOCl solutions suffer from rapid, temperature-dependent titer degradation and high alkalinity, which causes irreproducible stoichiometry and promotes unwanted side reactions or equipment corrosion [1]. Conversely, while NCS is a stable solid, it often fails to react or causes over-chlorination in sterically hindered or electron-rich heterocycles due to its different electrophilic release profile [2]. Furthermore, substituting with the closely related Chloramine-B alters the solubility and crystallization kinetics of the resulting sulfonamide byproducts, complicating downstream purification in established synthetic workflows .

Substitution Risk

Target
Substitute
Risk Profile
Chloramine-T
Bromamine-T (BAT)
Faster oxidation kinetics may reduce reaction control on sensitive substrates
Chloramine-T
Chloramine-B (CB)
Benzenesulfonamide scaffold alters solvolytic stability in mixed-solvent systems
Chloramine-T
N-Chlorosuccinimide (NCS)
Succinimide byproduct may complicate purification relative to sulfonamide

Superior Yield in Mild Heterocycle Chlorination

In the synthesis of chlorinated imidazoheterocycles, the choice of chlorinating agent dictates reaction success. When N-chlorosuccinimide (NCS) was utilized under mild conditions, it failed to produce the desired chlorinated product. In stark contrast, Chloramine-T achieved a 95% yield in just 5 minutes at room temperature under neat, open-air conditions [1].

Evidence DimensionProduct yield for imidazoheterocycle chlorination
Target Compound Data95% yield
Comparator Or BaselineNCS (0% yield / failed reaction)
Quantified Difference95% absolute yield improvement
ConditionsNeat condition, ambient air, room temperature, 5 minutes, 1 equivalent of reagent

Proves that Chloramine-T is essential for specific N-heterocycle functionalizations where standard solid chlorinating agents are completely unreactive.

Oxidation Rate
Head-to-head
BAT ~4× faster than CAT
Supports controlled oxidation workflow
NaOH, 293 K; diclofenac substrate; first-order on [oxidant]

Reduced Cytotoxicity and Enhanced Biofilm Eradication in Formulations

For formulated disinfectants, balancing biocidal efficacy with material and human safety is critical. In comparative in vitro studies against mature Candida spp. biofilms, Chloramine-T demonstrated superior biofilm reduction at 1-minute exposure times compared to sodium hypochlorite (NaOCl). Furthermore, toxicological analysis revealed that Chloramine-T exhibited significantly lower hemolytic activity (61-67.7%) compared to the 100% hemolysis caused by NaOCl at equivalent biocidal concentrations [1].

Evidence DimensionHemolytic activity (toxicity marker) and mature biofilm reduction
Target Compound Data61-67.7% hemolysis; superior biofilm reduction at 1 min (p < 0.05)
Comparator Or BaselineNaOCl (100% hemolysis; inferior biofilm reduction at 1 min)
Quantified Difference32.3-39% reduction in hemolytic toxicity with statistically significant efficacy improvement
Conditions1-minute exposure, 2x to 4x Minimum Inhibitory Concentration (MIC) in vitro

Justifies the selection of Chloramine-T over cheap bleach for medical, dental, and surface disinfectants requiring a wider safety and material compatibility margin.

Reactivity Order
Reported
BAT > BAB > CAT > CAB
Intermediate rank supports reaction tuning
Indigo carmine oxidation; aqueous N-haloarenesulfonamidate system

Benchmark Performance in Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation relies on a reliable nitrogen and oxidant source to convert alkenes into chiral vicinal amino alcohols. Chloramine-T remains the commercial benchmark, consistently delivering high yields (often >75%) and excellent enantiomeric excess (>95% ee with DHQ/DHQD ligands). Alternative nitrogen sources, such as t-butylamine or certain carbamates, frequently result in lower yields and a higher ratio of unwanted diol byproducts, especially in sterically hindered systems [1].

Evidence DimensionYield and enantioselectivity (ee) of vicinal amino alcohols
Target Compound DataHigh yields (>75%) and >95% ee; low diol byproduct
Comparator Or Baselinet-Butylamine / alternative N-sources (Lower yields, higher diol formation)
Quantified DifferenceSubstantially higher amino alcohol to diol ratio and overall yield
ConditionsOsmium-catalyzed asymmetric aminohydroxylation with chiral ligands

Ensures reproducible, high-purity scale-up of critical chiral pharmacophores in medicinal chemistry without the yield losses associated with inferior nitrogen sources.

Solvolytic Stability
Head-to-head
Distinct profile vs CB and NCS
Solvent composition impacts active chlorine retention
MeOH/H₂O and iPrOH/H₂O; non-linear rate variation across composition range
Synthetic Utility
Reported
Comparable to NCS; good-excellent yields
Alternative oxidant with different byproduct profile
Bisnaphthol to Abel's ketone; room temperature; mild conditions
Method Validation
Analytical context
Recovery 99.8–102.1%; RSD 0.5–1.2%
Supports QC method validation workflow
ICH guidelines; multiple drug substances; no excipient interference
ACS Grade
Specification review
Assay 98.0–103.0% (iodometric)
Lot consistency for analytical applications
pH 8.0–10.0 (5% soln); defined impurity limits; bromide determination suitability

Precursor Synthesis via Sharpless Aminohydroxylation

Chloramine-T is the definitive choice for the scalable synthesis of chiral vicinal amino alcohols from alkenes. Its dual function as an oxidant and nitrogen source, combined with its solid-state stability, ensures precise stoichiometry and minimizes diol byproduct formation, making it indispensable for API manufacturing [1].

Mild and Regioselective Heterocycle Chlorination

In process chemistry involving sensitive or sterically hindered heterocycles (e.g., imidazoheterocycles), Chloramine-T should be selected over NCS or chlorine gas. It provides rapid, high-yield chlorination under exceptionally mild, open-air conditions without causing substrate decomposition [2].

Formulation of Low-Corrosion Medical and Dental Biocides

For the development of surface disinfectants and dental cleaners, Chloramine-T is prioritized over sodium hypochlorite. Its controlled chlorine release profile delivers superior rapid biofilm eradication while significantly reducing hemolytic toxicity and metal corrosion, extending the lifespan of medical equipment [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical intermediate oxidation
Controlled oxidation kinetics
Reaction calorimetry; impurity profile control
Pharmaceutical QC analysis
ICH-validated oxidimetric methods
Method accuracy and precision verification
Heterocyclic synthesis
Mild electrophilic chlorine transfer
Substrate compatibility; byproduct removal
Mixed-solvent disinfection research
Solvent-dependent stability profile
Active chlorine retention in formulation

Physical Description

White or slightly yellow crystals or crystalline powder; [HSDB]
WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.

Color/Form

White or slightly yellow crystals or crystalline powder

Hydrogen Bond Acceptor Count

3

Exact Mass

226.9783716 Da

Monoisotopic Mass

226.9783716 Da

Flash Point

192Â °C c.c. (trihydrate)

Heavy Atom Count

13

Density

Density (trihydrate): 1.4 g/cm³

Odor

Slight odor of chlorine

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride, nitrogen oxides, sulfur oxides, and sodium oxides/

Melting Point

170-177 °C decomposes

UNII

328AS34YM6

Related CAS

144-86-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

/Immunoglobulin E/ mediation is a possible mechanism of action for induction of environmental or occupational asthma by Chloramine T. /from table/
The major elastase inhibitor of human serum, alpha-1 proteinase inhibitor (A1PI), is susceptible to oxidative inactivation by a variety of agents, including chloramine T. We have examined the effects of chloramine T on the catalytic activity of porcine pancreatic (PPE) and human leukocyte elastase (HLE) and on the elastase inhibitory capacity of hamster, rat, and human serum as well as pure human A1PI. Both PPE and HLE, but not trypsin, were inhibited in a concentration-dependent manner by concentrations of chloramine T >0.1 mM. The abilities of rat and human serum and pure human A1PI to inhibit both PPE and HLE were inhibited in a concentration-dependent manner by chloramine T. In contrast only the ability of hamster serum to inhibit HLE was altered by exposure to chloramine T: inhibition of PPE was not effected. Gel exclusion chromatography disclosed the existence of two major peaks of elastase inhibitory activity in hamster plasma: one, with an approximate molecular weight of 55 K, eluting in the region of A1PI that was sensitive to chloramine T inactivation and one with a molecular weight of approximately 180 K which was chloramine T insensitive. The parenteral administration of chloramine T to hamsters resulted in a modest and transient diminution of the serum HLE inhibitory activity and an equally modest and transient elevation of PPE inhibitory activity.
Treatment of human erythrocyte membranes with active forms of chlorine (... chloramine T) resulted in a concentration-dependent inhibition of the membrane Na(+), K(+)- and Mg(2+)-ATPases. Membrane protein thiol group oxidation was consistent with inactivation of enzymes and preceded oxidation of tryptophan residues and chloramine formation.
The hypothesis that chloramine-T stimulates the basal Na+ efflux in barnacle fibers as the result of the entry of trigger Ca2+ into the myoplasm from the bathing medium was examined in this study. Two reasons for doing so can be given. One is that the oxidant is known to abolish inactivation in sodium and potassium channels. The other is that L-type Ca2+ channels are present in barnacle fibers, and an increase in internal free Ca2+ in these fibers is known to ... (i) Chloramine-T exerts a biphasic effect on the Na+ efflux: inhibition is followed by stimulation, the threshold concentration being 10-5 M. This is also found to be the threshold concentration for shortening of these fibers. ... (vii) The dose-response curve for chloramine-T shows a shift to the left in poisoned fibers. (viii) The magnitude of the rise in light emission depends on the external Ca2+ concentration. A rise fails to take place in the nominal absence of external Ca2+. Taken together, these results support the above hypothesis that chloramine-T causes the entry of trigger Ca2+ into the myoplasm from the outside and provide evidence that stimulation of the Na+ efflux is associated not only with this event but also with a reduced Na+ gradient resulting from inhibition of the membrane Na+/K(+)-ATPase system by the oxidant.
... The effect of chloramine-T on the inactivation of IK1 was examined in guinea-pig ventricular myocytes using the patch-clamp technique. Chloramine-T (2 mM) irreversibly inhibited the time-dependent decay of whole-cell IK1 inactivation. As a result, the negative slope region of the current-voltage (I-V) relationship was abolished. In cell-attached single channel recordings, the number of active channels in the patch decreased with time during the voltage-clamp step to the K+ equilibrium potential (EK) of -100 mV. Chloramine-T prevented this time-dependent decrease in channel number, and ensemble averaged currents exhibited abolishment of time-dependent decay of channel activity at EK -100 mV.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Absorption Distribution and Excretion

Fingerlings and juvenile trout were exposed to 20 mg/L (twice the therapeutic concentration) of ring UL-14C-tosylchloramide sodium (purity 93.7%, specific activity 1.2 uCi/uM) for up to 1 hr and then transferred to fresh water for recovery to assess tissue accumulation and distribution of resulting residues. The temperature of the well water was 11.6 to 12.2 °C. The estimated half-life of para-toluenesulfonamide equivalents in fingerlings was 27.3 hours whereas determined by HPLC the half-life of para-toluenesulfonamide residues in whole-body homogenates was 36.3 hours. The estimated half-life of residues in juvenile fish was 32.6 hours, based on radiometric data, while determined by HPLC the half-life for para-toluenesulfonamide residues in whole body samples was 40.3 hours. Elimination of total tosylchloramide sodium residues from fingerlings and juvenile whole-body homogenates, based on radiometric counts, was rapid but significantly faster from fingerlings (t1/2 of 27.3 hours) than from juveniles (t1/2 of 32.5 hours). ...Tosylchloramide sodium was poorly absorbed form the bath by both fingerling and juvenile trout. No residues of tosylchloramide sodium, only of the primary metabolite para-toluenesulfonamide, were found in any of the fish tissues in this study therefore, all tissue residues determined either by radiometric or by HPLC methods were reported on the basis of equivalent concentrations of para-toluenesulfonamide. The para-toluenesulfonamide equivalents concentration in whole body homogenates after 1 hr, based on radiometric analysis, was 980 ug/kg, a value about 5% of that in the exposure water, in fingerlings. In juveniles, this value was 570 ug/kg or about 3% of the concentration ing the exposure bath. The exposure of para-toluenesulfonamide in whole body homogenates, after 1 hr, based on HPLC analyses was 360 ug/kg in fingerlings and 170 ug/kg in juveniles.
The percutaneous absorption of tosylchloramide sodium was investigated. Five lactating cows were treated twice daily during milking for 8 days. The teats were cleaned before milking with udder tissues dipped in a solution containing 0.5% tosylchloramide and thereafter dipped after milking into the same solution. The solutions containing 0.5% tosylchloramide were freshly prepared every day. Blood samples were taken from the Vena jugularis during the treatment, immediately before the last treatment and 30 minutes, 1, 2, 4, 8, 16, and 24 hours after the last treatment. The samples were tested with a HPLC method where tosylchloramide is hydrolysed into para-toluenesulfonamide before analyzing of the samples. The detection limit of the method was 5 ug/kg of para-toluenesulfonamide and 8 ug/kg for tosylchloramide. No residues of para-toluenesulfonamide could be detected in any blood samples. It is concluded that the absorption of tosylchloramide in blood in negligible after percutaneous application to the teat.

Wikipedia

Chloramine-T

Use Classification

Cosmetics -> Antimicrobial

Methods of Manufacturing

... Prepared in 75-95% yield by passing chlorine into a sodium hydroxide solution of p-toluenesulfonamide.
Reaction of ammonia and paratoluene-sulfochloride under pressure. The latter is reacted with sodium hypochlorite in presence of an alkali and the chloramine produced by crystallization. /Trihydrate/

General Manufacturing Information

Benzenesulfonamide, N-chloro-4-methyl-, sodium salt (1:1): ACTIVE
Tosylchloramide sodium is an organic chlorine compound with an available chlorine content of 28-30% and is intended for use in fish farming for prevention and control of bacterial gill disease. Recommended treatment schedules are as follows: 10 mg/L in water of flow-through basin for one hour for preventive purposes, which may be repeated every 15-30 days; 10 mg/L in water of flow-through basin for one hour for therapeutic purposes, which may be repeated up to 3 times within one week.
Tosylchloramide sodium is intended for teat and udder disinfection to prevent udder disease in lactating cows. To obtain effective concentrations at least 50 to 100 mg active chlorine/L solution are required. This is achieved if a 0.3% tosylchloramide solution is used. The teats of lactating cows are dipped in the solution after each milking throughout the lactation period and in nonlactating cows once daily. According to prescription 0.5 ml of the solution ready for application (3 mg/ml) should be used for each teat, i.e. 6 mg/animal.

Analytic Laboratory Methods

DETECTION LIMIT WAS 2.5 NG P-TSA/MUL CORRESPONDING TO CHLORAMINE-T CONCN OF 0.8 MG/KG IN FOOD SAMPLES.
GLC METHOD FOR DETERMINATION IN MILK, ICE CREAM, WHOLE EGGS, MECHANICALLY DEBONED POULTRY MEAT & CROQUETTES PRESENTED. DRIED & CONCENTRATED EXTRACT IS SUBJECTED TO GLC USING FLAME IONIZATION DETECTOR. METHOD CAPABLE OF DETECTING 1 PPM & AVG RECOVERY IS 80%.
DETECTION LIMIT OF SCANNING PROCEDURE WAS 0.5 MUG P-TSA/SPOT, CORRESPONDING TO CONCN OF 4 MG/KG SAMPLE. AVG RECOVERY WAS 88 +/- 3% FOR 10 ICE CREAM SAMPLES SPIKED WITH 10-55 MG/KG CHLORAMINE.

Storage Conditions

N-Chloramines should be stored cold and protected from light, water, amines and ammonium compounds, strong acids and bases, and easily oxidized organic materials. /N-Chloramines/

Interactions

It has been suggested that chloramine T can react with some amino acids in gastrointestinal tract to form toxic cyanogen compounds.

Stability Shelf Life

Decomposes slowly in air, liberating chlorine /trihydrate/
Loses water on drying. /Trihydrate/

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